molecular formula C17H30N4O4S B12283460 tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate

tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate

Cat. No.: B12283460
M. Wt: 386.5 g/mol
InChI Key: DEUNEHFEIXQVDG-UHFFFAOYSA-N
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Description

This compound (CAS: 115174-16-8, molecular formula: C₁₆H₂₈N₄O₄S) is a biotin derivative characterized by a tert-butyl carbamate group linked via a pentanoylamino-ethyl spacer to a 2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl core . Its tert-butyl group confers hydrophobicity, while the carbamate linkage enhances stability under synthetic conditions. This compound is utilized in biochemical applications, such as blocking non-specific interactions in immunochemical assays, as seen in polymer-based blockers like Dodecyl-trithiocarbonate-ED-biotin .

Properties

IUPAC Name

tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O4S/c1-17(2,3)25-16(24)19-9-8-18-13(22)7-5-4-6-12-14-11(10-26-12)20-15(23)21-14/h11-12,14H,4-10H2,1-3H3,(H,18,22)(H,19,24)(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUNEHFEIXQVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-Biotinylethylenediamine can be synthesized by introducing an acylated ethylenediamine group into a biotin molecule. A common method involves reacting biotin with an acyl chloride or anhydride, followed by a reaction with ethylenediamine. The ethylenediamine group is protected using tert-butoxycarbonyl (Boc) to yield the final product .

Industrial Production Methods

Industrial production of N-Boc-Biotinylethylenediamine typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Boc-Biotinylethylenediamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then form various substituted products depending on the nucleophiles used .

Scientific Research Applications

Medicinal Chemistry

The compound's thieno[3,4-d]imidazole core is recognized for its biological activity, particularly in antimicrobial and antiviral applications. This structural motif has been associated with various pharmacological effects, making the compound a candidate for drug development targeting infectious diseases.

Case Studies and Research Findings

  • Antiviral Activity : Preliminary studies indicate that derivatives of thieno[3,4-d]imidazole exhibit activity against multiple viral families. For instance, compounds similar to tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate have shown efficacy against respiratory syncytial virus (RSV) in animal models .
  • Antimicrobial Properties : The thieno[3,4-d]imidazole structure is known for its ability to inhibit bacterial growth. Research has demonstrated that compounds with this scaffold can effectively combat resistant strains of bacteria .

Drug Development

The compound's unique functional groups provide opportunities for modification and optimization in drug design. The presence of the tert-butyl group enhances lipophilicity, which can improve the compound's bioavailability and pharmacokinetic properties.

Research Insights

  • Structure-Activity Relationship (SAR) : Understanding how variations in the structure affect biological activity is crucial. Studies focusing on the SAR of thieno[3,4-d]imidazole derivatives have highlighted the importance of substituents on the imidazole ring for enhancing potency .
  • Formulation Strategies : The incorporation of ethylene glycol units in the compound's structure may facilitate solubility and stability in pharmaceutical formulations. This aspect is particularly relevant when considering intravenous or oral delivery methods .

Biochemical Applications

Beyond medicinal uses, this compound could serve as a valuable tool in biochemical research.

Potential Applications

  • Targeting Specific Biomolecules : The compound can be designed to interact with specific enzymes or receptors involved in disease pathways. This targeting capability opens avenues for developing selective inhibitors or modulators .
  • Imaging and Diagnostics : The unique chemical structure might allow for conjugation with imaging agents for use in diagnostic applications. Compounds that can selectively bind to certain biological markers are invaluable in medical imaging .

Mechanism of Action

The mechanism of action of N-Boc-Biotinylethylenediamine involves its biotin group, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is exploited in various biochemical assays and research applications. The Boc group serves as a protecting group for the amine, preventing unwanted reactions until the desired deprotection step .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

Key Compounds for Comparison
Compound Name/ID Core Structure Substituents/Functional Groups Chain Length/Spacer
Target Compound Thieno[3,4-d]imidazolone tert-Butyl carbamate, pentanoylamino-ethyl spacer 5-carbon (pentanoyl)
Parchem Compound (CAS 115174-16-8) Thieno[3,4-d]imidazolidinone tert-Butyl carbamate, butanamide-ethyl spacer 4-carbon (butanamide)
5{11} (Molecules, 2008) Imidazole 4-({4-[(tert-butoxy)carbonyl]piperazinyl}carbonyl), 5-[(tert-butoxyglycyl)carbonyl] Variable
Dodecyl-trithiocarbonate-ED-biotin Thienoimidazolone (biotin-derived) Dodecyl trithiocarbonate, ethylenediamine linker Ethylenediamine
Analysis
  • Core Structure: The target compound and Parchem variant share a thienoimidazolone core, critical for biotin-like interactions. In contrast, 5{11} (from ) uses an imidazole ring, which lacks the fused thiophene ring, reducing conformational rigidity .
  • The dodecyl chain in Dodecyl-trithiocarbonate-ED-biotin adds strong hydrophobicity, enhancing micelle formation in assays .

Physicochemical Properties

Property Target Compound Parchem Compound 5{11} Dodecyl-trithiocarbonate-ED-biotin
Molecular Weight (g/mol) 396.48 380.45 ~450* ~850*
Solubility Low (tert-butyl) Low (tert-butyl) Moderate Very low (dodecyl chain)
Chirality Multiple stereocenters (thienoimidazolone) Similar stereocenters Achiral (imidazole) Biotin-derived chirality

*Estimated based on structural complexity.

The target compound’s stereochemistry (derived from the hexahydrothienoimidazolone ring) is critical for binding specificity, akin to Pasteur’s observations on tartaric acid chirality . Compounds like 5{11}, lacking chiral centers, may exhibit reduced binding affinity in stereosensitive applications.

Biological Activity

tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate is a complex organic compound with potential biological applications. Its structure features a thieno[3,4-d]imidazole moiety, which is known for its diverse pharmacological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H30N4O4S
  • Molecular Weight : 378.52 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various cellular pathways. The thieno[3,4-d]imidazole ring is known to modulate enzyme activities and influence signaling pathways related to inflammation and cell proliferation.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance:

  • PAV-431 , a related compound targeting viral assembly proteins, showed significant efficacy against multiple respiratory viruses in vitro and in vivo . This suggests potential antiviral activity for this compound.

Anti-inflammatory Properties

Research has demonstrated that thieno[3,4-d]imidazole derivatives can inhibit inflammatory cytokines. The mechanism often involves the modulation of NF-kB signaling pathways . Given the structural similarities to known anti-inflammatory agents:

  • Case Study : A study on thieno[3,4-d]imidazole derivatives showed a reduction in TNF-alpha levels in macrophage cultures .

Anticancer Potential

Compounds containing thieno[3,4-d]imidazole structures have been investigated for anticancer properties. They may induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of cell cycle progression
  • Induction of oxidative stress

Data Tables

Biological ActivityMechanismReference
AntiviralModulates viral assembly proteins
Anti-inflammatoryInhibits NF-kB signaling
AnticancerInduces apoptosis

Case Studies

  • Antiviral Efficacy : In a controlled study involving PAV-431 (similar structure), the compound exhibited an EC50 of less than 1 µM against several respiratory viruses including human rhinovirus and bovine coronavirus .
  • Anti-inflammatory Effects : In vitro testing showed that related compounds reduced pro-inflammatory cytokine levels significantly in macrophages stimulated with lipopolysaccharides (LPS) .

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